molecular formula C10H10N2O B2954354 2-Cyano-N-methyl-n-phenylacetamide CAS No. 39581-30-1

2-Cyano-N-methyl-n-phenylacetamide

Cat. No.: B2954354
CAS No.: 39581-30-1
M. Wt: 174.203
InChI Key: TYNMTKVSZGKSFB-UHFFFAOYSA-N
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Description

2-Cyano-N-methyl-n-phenylacetamide is an organic compound with the molecular formula C10H10N2O It is a member of the cyanoacetamide family, characterized by the presence of a cyano group (-CN) and an amide group (-CONH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-n-phenylacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with N-methyl-N-phenylamine under solvent-free conditions at room temperature . Another approach involves stirring ethyl cyanoacetate with N-methyl-N-phenylamine at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-methyl-n-phenylacetamide is unique due to the presence of both the methyl and phenyl groups, which confer specific chemical properties and biological activities. This combination allows for a broader range of applications compared to its simpler analogs .

Properties

IUPAC Name

2-cyano-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNMTKVSZGKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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